molecular formula C9H9NO B1205014 2-Indanone oxime CAS No. 3349-63-1

2-Indanone oxime

Cat. No.: B1205014
CAS No.: 3349-63-1
M. Wt: 147.17 g/mol
InChI Key: UJLFLOAXKVGYIA-UHFFFAOYSA-N
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Description

2-Indanone oxime is an organic compound with the molecular formula C9H9NO. It is derived from 2-indanone and features an oxime functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical substances.

Biochemical Analysis

Biochemical Properties

2-Indanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the formation of oximes from amino acid-derived metabolites . Additionally, this compound can be reduced to 2-aminoindane using active palladium catalysts . This reduction process highlights its potential involvement in various biochemical pathways.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect the stability and degradation of certain cellular components, thereby impacting cellular metabolism . The compound’s interaction with hydroxylamine and its subsequent formation of oximes can lead to changes in cell function and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable oximes by reacting with aldehydes and ketones, which can then be hydrolyzed back to the original compounds . This reversible formation and hydrolysis process play a crucial role in maintaining the concentration of ketones and aldehydes in biochemical reactions . Additionally, the reduction of this compound to 2-aminoindane involves enzyme-mediated mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade when exposed to specific environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to avoid potential toxicity and ensure the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the formation of oximes from amino acid-derived metabolites . It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of amino acids to oximes. This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within cells is crucial for understanding its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Indanone oxime can be synthesized through the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Catalysts: Palladium, copper.

    Solvents: Alcohols, aqueous solutions.

Major Products:

    2-Aminoindane: Formed through reduction.

    2,3-Difunctionalized Indenones: Formed through coupling reactions.

Scientific Research Applications

2-Indanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for neurological conditions.

    Industry: It serves as a building block for the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methyl-1-indanone
  • 5-Methoxy-1-indanone
  • 4-Methoxy-1-indanone
  • 1,2-Indandione-2-oxime

Comparison: 2-Indanone oxime is unique due to its oxime functional group, which allows it to undergo specific reactions such as reduction to 2-aminoindane. In contrast, other similar compounds like 2-methyl-1-indanone and 5-methoxy-1-indanone have different functional groups, leading to different reactivity and applications. The presence of the oxime group in this compound makes it particularly valuable in the synthesis of nitrogen-containing compounds.

Properties

IUPAC Name

N-(1,3-dihydroinden-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLFLOAXKVGYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062987
Record name 2H-Inden-2-one, 1,3-dihydro-, oxime
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3349-63-1
Record name 2-Indanone, oxime
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Record name 2-Indanone oxime
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Record name 2-Indanone oxime
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Record name 2H-Inden-2-one, 1,3-dihydro-, oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different methods described in the paper for the reduction of 2-Indanone oxime to 2-Aminoindane?

A1: The paper explores various methods for reducing this compound to 2-Aminoindane, focusing on understanding the mechanisms involved []. While the specific methods aren't detailed in the provided abstract, this research likely delves into techniques like catalytic hydrogenation, metal hydride reductions (e.g., using lithium aluminum hydride or sodium borohydride), and potentially electrochemical methods. Further investigation of the full research paper is necessary to obtain detailed information on the specific methods and mechanisms discussed.

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